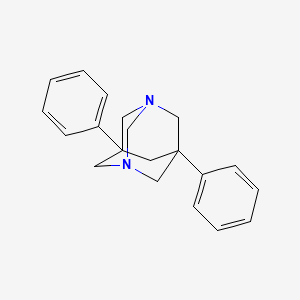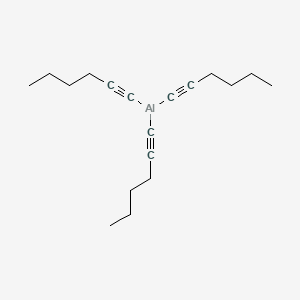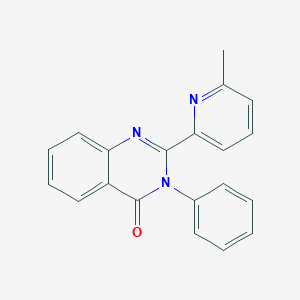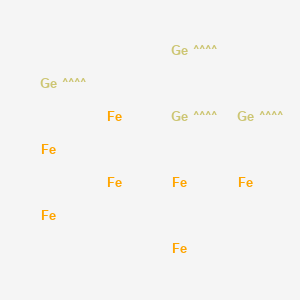
CID 78062819
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78062819” is known as Dihydroferulic acid 4-sulfate. This compound is a derivative of ferulic acid, which is a phenolic compound commonly found in plant cell walls. Dihydroferulic acid 4-sulfate is of interest due to its potential biological activities and its role in various biochemical pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroferulic acid 4-sulfate typically involves the sulfonation of dihydroferulic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the 4-sulfate derivative.
Industrial Production Methods
Industrial production of Dihydroferulic acid 4-sulfate may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroferulic acid 4-sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfate group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Dihydroferulic acid 4-sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Biology: It is studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer activities.
Industry: It is used in the production of natural antioxidants and preservatives for food and cosmetic products.
Wirkmechanismus
The mechanism of action of Dihydroferulic acid 4-sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and the mitochondrial apoptotic pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferulic Acid: The parent compound of Dihydroferulic acid 4-sulfate, known for its antioxidant properties.
Caffeic Acid: Another phenolic compound with similar antioxidant and anti-inflammatory activities.
Sinapic Acid: A phenolic compound with similar structural features and biological activities.
Uniqueness
Dihydroferulic acid 4-sulfate is unique due to the presence of the sulfate group, which can enhance its solubility and bioavailability. This modification can also influence its interaction with biological targets and its overall biological activity.
Eigenschaften
Molekularformel |
Fe7Ge4 |
|---|---|
Molekulargewicht |
681.4 g/mol |
InChI |
InChI=1S/7Fe.4Ge |
InChI-Schlüssel |
JBCPEQFHMAWMQM-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ge].[Ge].[Ge].[Ge] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


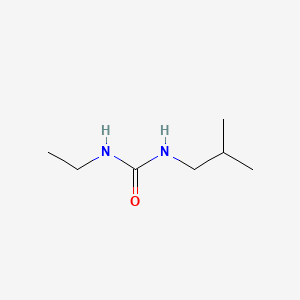
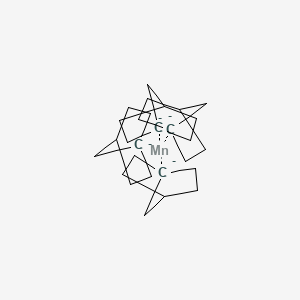
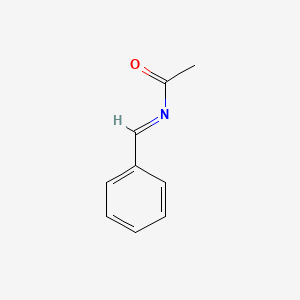
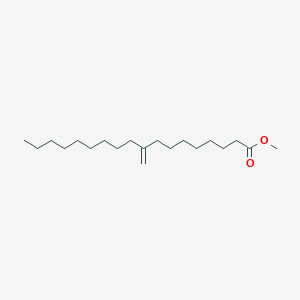
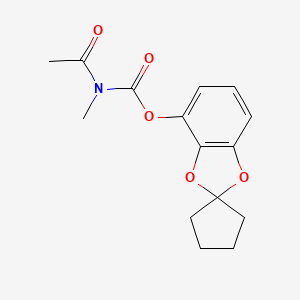
![2-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14668800.png)
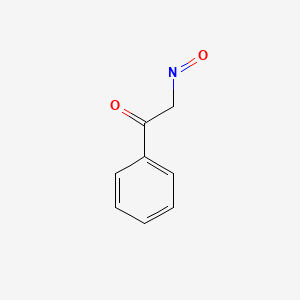
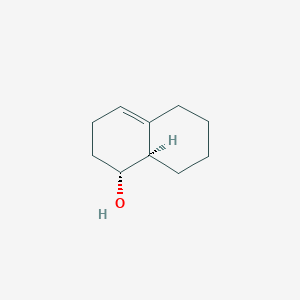
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
![Thieno[2,3-b]furan](/img/structure/B14668842.png)
